molecular formula C13H10ClNO2 B14305203 6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 112092-95-2

6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14305203
CAS No.: 112092-95-2
M. Wt: 247.67 g/mol
InChI Key: XUFYWXCIZNZQAE-UHFFFAOYSA-N
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Description

6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a chloro-hydroxyaniline group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 3-chloro-4-hydroxyaniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives and cyclohexa-2,4-dien-1-one derivatives, such as:

  • 3-Chloro-4-methoxyaniline
  • 4-Hydroxyaniline
  • Cyclohexa-2,4-dien-1-one derivatives with different substituents

Uniqueness

6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112092-95-2

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-4-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10ClNO2/c14-11-7-10(5-6-13(11)17)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H

InChI Key

XUFYWXCIZNZQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)Cl)O

Origin of Product

United States

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